molecular formula C7H13NO B1267023 1-Azabicyclo[2.2.2]octan-4-ol CAS No. 26458-74-2

1-Azabicyclo[2.2.2]octan-4-ol

Cat. No. B1267023
CAS RN: 26458-74-2
M. Wt: 127.18 g/mol
InChI Key: RQRSQXFVRUWISR-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-4-ol, also known as 1-aza-bicyclo[2.2.2]octane, is an organic compound that is widely used in the synthesis of other compounds, as a starting material in the production of pharmaceuticals, and in the study of enzyme kinetics. 1-aza-bicyclo[2.2.2]octane is a bicyclic structure containing two nitrogen atoms, and is a derivative of cyclohexane. It is a versatile intermediate that can be used in a wide range of synthetic reactions, including Diels-Alder reactions, Michael reactions, and Wittig reactions. Additionally, it has been used in the study of enzyme kinetics due to its ability to act as a competitive inhibitor. 2.2]octane, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Pharmaceutical Synthesis

Quinuclidin-4-ol serves as a chiral building block for synthesizing antimuscarinic agents . These agents are crucial in the development of drugs that can treat conditions like overactive bladder and chronic obstructive pulmonary disease by inhibiting muscarinic receptors in the nervous system.

Organic Chemistry Research

In organic synthesis, Quinuclidin-4-ol is used in chemoselective α-iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . This application is significant for constructing complex molecules with high precision.

Analytical Chemistry

The compound’s mass spectrum data is valuable for analytical purposes, such as identifying and quantifying it in mixtures using techniques like gas chromatography-mass spectrometry (GC-MS) . This is essential for quality control and research in both industrial and academic settings.

Material Science

Quinuclidin-4-ol can be used as a reagent for cleavage of β-keto and vinylogous β-keto esters . This application is particularly relevant in the field of material science, where precise manipulation of molecular structures is required.

Mechanism of Action

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRSQXFVRUWISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181050
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-4-ol

CAS RN

26458-74-2
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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